5-Chloro-3-methoxypyridin-2-ol
Description
5-Chloro-3-methoxypyridin-2-ol (C₆H₆ClNO₂, M.W. 159.57 g/mol) is a pyridine derivative characterized by a hydroxyl group at position 2, a methoxy group at position 3, and a chlorine atom at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing chlorine and the electron-donating methoxy group, which modulate its hydrogen-bonding capacity and solubility .
Properties
IUPAC Name |
5-chloro-3-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERTYULGRITLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240762 | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94135-59-8 | |
| Record name | 5-Chloro-3-methoxy-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methoxy-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methoxy-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxypyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methoxy-2-pyridone. This reaction typically uses thionyl chloride or phosphorus oxychloride as the chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxypyridin-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 5-substituted-3-methoxy-1H-pyridin-2-one derivatives.
Oxidation: Formation of 5-chloro-3-hydroxy-1H-pyridin-2-one.
Reduction: Formation of 5-chloro-3-methoxy-1,2-dihydro-1H-pyridin-2-one.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Chloro-3-methoxypyridin-2-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are often utilized in the creation of pharmaceuticals and agrochemicals, demonstrating its versatility in organic synthesis. The compound can undergo various chemical transformations, allowing for the development of new functionalized derivatives that can exhibit enhanced biological activities .
Biological Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that the compound inhibits bacterial enzymes critical for cell viability, making it a candidate for further development as an antibacterial agent. For instance, one study reported that derivatives of this compound could inhibit bacterial growth at sublethal doses without inducing cytotoxicity in human cells .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects against various human cancer cell lines, including adenocarcinoma and breast cancer cells (A549 and MCF-7). The mechanism involves inducing cell-cycle arrest and promoting apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity Assessment
A study focused on the antibacterial efficacy of this compound against MRSA revealed promising results. The compound demonstrated significant inhibition at low concentrations while maintaining a favorable safety profile for human cells. This suggests its potential utility in treating resistant bacterial infections, which is an increasing concern in modern medicine .
Anticancer Activity Study
In another study examining its anticancer effects, derivatives of this compound were observed to selectively target tumor cells while sparing normal cells. The findings indicated that these compounds could be developed into effective cancer therapies with minimal side effects, emphasizing their significance in oncological research .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxypyridin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The chlorine and methoxy groups play crucial roles in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Positional Isomers: Substituent Effects
- 5-Chloro-2-methoxypyridin-3-ol (CAS 1261365-86-9): Structure: Chloro (C5), methoxy (C2), hydroxyl (C3). Key Differences: The hydroxyl and methoxy groups are transposed compared to the target compound.
Halogen-Substituted Analogues
- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (M.W. 256.51 g/mol): Structure: Bromine replaces chlorine at C5; propynol group at C2. The propynol group introduces alkyne reactivity for click chemistry applications .
- 5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 24188-74-7):
Functional Group Variations
- 5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2):
- 5-Chloro-2,3-dimethoxypyridin-4-ol (M.W. 203.62 g/mol):
Aryl-Substituted Derivatives
- 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3): Structure: Phenyl ring substituted with chloro and methoxy groups. Impact: The aromatic system enhances π-π stacking interactions, useful in kinase inhibitor design. However, higher molecular weight (C₁₂H₁₀ClNO₂, M.W. 243.67 g/mol) may reduce bioavailability .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis requires regioselective methoxylation at C3, often achieved via Ullmann coupling or nucleophilic aromatic substitution under controlled conditions. By contrast, 5-Chloro-2-methoxypyridin-3-amine (CAS 886373-70-2) is synthesized via Buchwald-Hartwig amination .
- Biological Activity : Hydroxyl groups at C2 (target) versus C3 (isomer) significantly alter binding to enzymes like cytochrome P450. For example, the target compound’s C2-OH may form stronger hydrogen bonds with active-site residues compared to C3-substituted analogues .
Biological Activity
5-Chloro-3-methoxypyridin-2-ol is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.
This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are critical for drug metabolism. The compound can modulate enzyme activity, influencing metabolic pathways and potentially affecting drug efficacy and toxicity.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Interaction Type | Effect on Activity |
|---|---|---|
| Cytochrome P450 1A2 | Inhibition | Decreased metabolism |
| Cytochrome P450 3A4 | Modulation | Altered drug clearance |
Cellular Effects
The compound demonstrates profound effects on cellular functions, including modulation of cell signaling pathways and gene expression. It has been shown to influence transcription factors, leading to changes in cell proliferation and apoptosis.
Case Study: Antiproliferative Activity
In a study evaluating antiproliferative effects on cancer cell lines, this compound exhibited a GI50 value of 47 nM against various tested cell lines, indicating significant potential as an anticancer agent .
At the molecular level, the compound exerts its effects through several mechanisms:
- Enzyme Binding: It binds to specific biomolecules, leading to enzyme inhibition or activation.
- Gene Expression Modulation: The compound can interact with DNA or RNA, influencing transcriptional and translational processes.
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Alters activity of metabolic enzymes |
| Gene Regulation | Modulates transcription factors |
| Cellular Signaling | Affects pathways related to proliferation |
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses may yield therapeutic benefits, while higher doses can lead to toxicity and adverse effects such as organ damage.
Table 3: Dosage Response in Animal Studies
| Dose (mg/kg) | Effect | Observations |
|---|---|---|
| 1 | Therapeutic effect | Improved survival rates |
| 10 | Mild toxicity | Minor organ function changes |
| 50 | Severe toxicity | Significant organ damage |
Metabolic Pathways and Pharmacokinetics
The compound is metabolized primarily via cytochrome P450 enzymes, influencing its pharmacokinetics. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems .
Table 4: Metabolic Stability
| Species | Clearance Rate (CL int) |
|---|---|
| Human Microsomes | 27 μL/min/mg |
| Rat Hepatocytes | 41 μL/min/10^6 cells |
Subcellular Localization
The localization of this compound within cells is essential for its biological activity. Its distribution across cellular compartments can affect its interactions with target biomolecules and overall efficacy.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity: Research demonstrated that it possesses broad-spectrum antimicrobial properties against various strains of bacteria including E. coli and Staphylococcus aureus, with MIC values indicating potent efficacy .
- Antifungal Properties: The compound has shown effective antifungal activity against Candida species with MIC values as low as 16 µg/mL, suggesting potential therapeutic applications in treating fungal infections .
- Anticancer Potential: Investigations into its anticancer properties revealed that it could inhibit the growth of specific cancer cell lines at low concentrations, warranting further exploration in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
